molecular formula C18H24O3 B10758100 4-[(1S,2S,5S)-5-(Hydroxymethyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-EN-2-YL]phenol

4-[(1S,2S,5S)-5-(Hydroxymethyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-EN-2-YL]phenol

Cat. No.: B10758100
M. Wt: 288.4 g/mol
InChI Key: DTZWKYVREFMAJA-QXWBOSQLSA-N
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Description

4-[(1S,2S,5S)-5-(HYDROXYMETHYL)-6,8,9-TRIMETHYL-3-OXABICYCLO[3.3.1]NON-7-EN-2-YL]PHENOL is an organic compound belonging to the class of phenols. It is characterized by a complex bicyclic structure with multiple methyl groups and a hydroxymethyl group attached to the phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1S,2S,5S)-5-(HYDROXYMETHYL)-6,8,9-TRIMETHYL-3-OXABICYCLO[3.3.1]NON-7-EN-2-YL]PHENOL typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: The bicyclic structure can be synthesized through a Diels-Alder reaction between a diene and a dienophile under controlled temperature and pressure conditions.

    Introduction of hydroxymethyl and methyl groups: Functionalization of the bicyclic core with hydroxymethyl and methyl groups can be achieved through selective alkylation and hydroxylation reactions.

    Attachment of the phenol ring: The final step involves coupling the functionalized bicyclic core with a phenol derivative using a suitable coupling reagent, such as a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(1S,2S,5S)-5-(HYDROXYMETHYL)-6,8,9-TRIMETHYL-3-OXABICYCLO[3.3.1]NON-7-EN-2-YL]PHENOL undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The phenol ring can undergo reduction to form a cyclohexanol derivative.

    Substitution: The phenol hydroxyl group can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled temperature conditions.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

Scientific Research Applications

4-[(1S,2S,5S)-5-(HYDROXYMETHYL)-6,8,9-TRIMETHYL-3-OXABICYCLO[3.3.1]NON-7-EN-2-YL]PHENOL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antioxidant properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(1S,2S,5S)-5-(HYDROXYMETHYL)-6,8,9-TRIMETHYL-3-OXABICYCLO[3.3.1]NON-7-EN-2-YL]PHENOL involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may bind to estrogen receptor alpha, influencing gene expression and cellular responses. The compound’s hydroxyl and methyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • **4-[(1S,2S,5S)-5-(HYDROXYMETHYL)-6,8,9-TRIMETHYL-3-OXABICYCLO[3.3.1]NON-7-EN-2-YL]BENZOIC ACID
  • **4-[(1S,2S,5S)-5-(HYDROXYMETHYL)-6,8,9-TRIMETHYL-3-OXABICYCLO[3.3.1]NON-7-EN-2-YL]ANISOLE

Uniqueness

The unique structure of 4-[(1S,2S,5S)-5-(HYDROXYMETHYL)-6,8,9-TRIMETHYL-3-OXABICYCLO[3.3.1]NON-7-EN-2-YL]PHENOL, with its specific arrangement of hydroxymethyl and methyl groups, distinguishes it from similar compounds.

Properties

Molecular Formula

C18H24O3

Molecular Weight

288.4 g/mol

IUPAC Name

4-[(1S,2S,5S,6S,9S)-5-(hydroxymethyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl]phenol

InChI

InChI=1S/C18H24O3/c1-11-8-12(2)18(9-19)10-21-17(16(11)13(18)3)14-4-6-15(20)7-5-14/h4-8,12-13,16-17,19-20H,9-10H2,1-3H3/t12-,13-,16+,17+,18-/m0/s1

InChI Key

DTZWKYVREFMAJA-QXWBOSQLSA-N

Isomeric SMILES

C[C@H]1C=C([C@@H]2[C@@H]([C@]1(CO[C@@H]2C3=CC=C(C=C3)O)CO)C)C

Canonical SMILES

CC1C=C(C2C(C1(COC2C3=CC=C(C=C3)O)CO)C)C

Origin of Product

United States

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